molecular formula C16H12N4O4S B2587319 2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 790270-85-8

2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Cat. No.: B2587319
CAS No.: 790270-85-8
M. Wt: 356.36
InChI Key: PJISSMDVXZIZEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid belongs to the 1,2,4-triazole class of heterocyclic molecules. Its structure features:

  • A 1,2,4-triazole core substituted at position 4 with a phenyl group and at position 5 with a 4-nitrophenyl group.
  • The 4-nitro substituent is a strong electron-withdrawing group, influencing electronic distribution, reactivity, and biological interactions.

Properties

IUPAC Name

2-[[5-(4-nitrophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O4S/c21-14(22)10-25-16-18-17-15(19(16)12-4-2-1-3-5-12)11-6-8-13(9-7-11)20(23)24/h1-9H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJISSMDVXZIZEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid typically involves the reaction of 4-nitrophenylhydrazine with phenyl isothiocyanate to form the triazole ring. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antifungal Activity

Research indicates that compounds with triazole rings exhibit potent antifungal properties. For instance, derivatives of 2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid have been tested against various fungal strains. A study demonstrated that these derivatives can inhibit the growth of Candida species, making them promising candidates for antifungal drug development .

Anticancer Properties

The triazole moiety has also been linked to anticancer activity. Several studies have reported that compounds containing triazole structures can induce apoptosis in cancer cells. For example, a derivative of this compound was shown to inhibit cell proliferation in breast cancer cell lines through mechanisms involving the modulation of apoptosis-related proteins .

Organocatalysis

This compound has been utilized as an organocatalyst in organic synthesis. It has been reported to facilitate multicomponent reactions under mild conditions, showcasing its utility in green chemistry applications. The catalyst demonstrated high recyclability and efficiency in synthesizing functionalized amines via reductive amination reactions .

Case Study: Synthesis and Characterization

In a notable study published in Current Research in Green and Sustainable Chemistry, researchers synthesized this compound and characterized it using various spectroscopic techniques (NMR, FTIR). The study highlighted its effectiveness as an organocatalyst in microwave-assisted reactions yielding products with high efficiency and purity .

Mechanism of Action

The mechanism of action of 2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its triazole and nitrophenyl groups. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of 1,2,4-triazole derivatives are highly dependent on substituents at positions 4 and 3. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected 1,2,4-Triazole Derivatives
Compound Name (Reference) R1 (Position 5) R2 (Position 4) Key Functional Groups Biological Activity/Properties
Target Compound 4-Nitrophenyl Phenyl Sulfanyl acetic acid Not explicitly stated
Tryfuzol® (Piperidine salt) Furan-2-yl Phenyl Piperidine acetate Immunomodulatory, antioxidant
[(4-Phenyl-5-Aryl)thio]acetic Acids Varied aryl groups Phenyl Sulfanyl acetic acid Superoxide scavenging, anti-inflammatory
2-((5-Furan-2-yl)thio)acetic Acid Furan-2-yl Phenyl Sulfanyl acetic acid High stability in formulations
N-(4-Acetylphenyl) Derivative 4-Chlorophenyl 4-Chlorophenyl Acetamide Enhanced lipophilicity
Benzothiophene Derivative 3-Chloro-benzothiophene Phenyl Sulfanyl acetic acid Larger aromatic system for binding
Methoxy-Substituted Analog 4-Methoxyphenyl 4-Methylphenyl Acetohydrazide Safety data available (95% purity)
Antimicrobial and Antifungal Effects
  • Tryfuzol® () demonstrates immunomodulatory and hepatoprotective properties, attributed to the furan substituent and piperidine salt formulation, which may enhance bioavailability .
  • The 4-nitro group in the target compound could improve antimicrobial activity compared to electron-donating substituents (e.g., methoxy), as nitro groups often enhance interactions with microbial enzymes .
Antioxidant and Anti-Inflammatory Activity
  • Furan-containing analogs () show metabolic stability, critical for prolonged antioxidant effects in vivo .
Enzyme Inhibition and Binding
  • Hybrid compounds with piperidine and sulfonyl groups (–14) demonstrate tyrosinase inhibition (IC50 ~10–50 µM), suggesting the target compound’s nitro group may further modulate enzyme affinity through electronic effects .
  • Crystallographic studies () reveal that dihedral angles between triazole and aromatic rings influence molecular packing and intermolecular interactions, which could affect target binding .
Solubility and Lipophilicity
  • The sulfanyl acetic acid moiety enhances water solubility compared to acetamide or hydrazide derivatives (e.g., –16) .

Biological Activity

2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C22H16N5O3SC_{22}H_{16}N_5O_3S and a molecular weight of approximately 465.9 g/mol. Its structure includes a triazole ring which is often associated with various biological activities.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Triazole derivatives are also noted for their anti-inflammatory properties. Studies have demonstrated that similar compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models .

Analgesic Activity

The analgesic potential of triazole compounds has been evaluated using the writhing test and hot plate test in mice. Results suggest that these compounds can significantly reduce pain responses, indicating their potential as analgesics .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The incorporation of the sulfanyl group is crucial for enhancing biological activity.

Study 1: Antimicrobial Testing

A study conducted on various triazole derivatives, including this compound, revealed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that these compounds could serve as lead structures for developing new antibiotics .

Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving inflammatory models in rats, the administration of triazole derivatives resulted in a significant decrease in paw edema compared to control groups. This suggests that the compound may exert its effects through the inhibition of inflammatory mediators .

Data Tables

Activity Test Method Result
AntimicrobialMIC TestingEffective against S. aureus
Anti-inflammatoryPaw Edema ModelSignificant reduction observed
AnalgesicWrithing TestPain response decreased by 50%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.